Product packaging for zeta-Cyclodextrin(Cat. No.:CAS No. 156510-97-3)

zeta-Cyclodextrin

Cat. No.: B12655228
CAS No.: 156510-97-3
M. Wt: 1783.5 g/mol
InChI Key: FRRXZRMDESZTKD-HQHYJCQHSA-N
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Description

Contextualization of Zeta-Cyclodextrin in the Cyclic Oligosaccharide Family

The classification of cyclodextrins is based on the number of glucose units that form the ring. The most common, or "small," cyclodextrins are alpha (α), beta (β), and gamma (γ) cyclodextrins, which are composed of six, seven, and eight glucose units, respectively. mdpi.com this compound is a larger macrocycle, specifically a cyclomaltoundecaose, consisting of nine glucopyranose units. sciopen.comsci-hub.sesnu.ac.kr

The defining characteristic that distinguishes this compound and other LR-CDs is the size of their internal cavity. The increased number of glucose units results in a significantly larger cavity diameter compared to the conventional α-, β-, and γ-cyclodextrins. This expanded cavity allows this compound to accommodate larger guest molecules that would not fit inside its smaller counterparts. sciopen.com While the purification of large-ring cyclodextrins has historically been challenging, advancements have made them more accessible for research. researchgate.net

Table 1: Comparative Properties of Common and this compound

Property α-Cyclodextrin β-Cyclodextrin γ-Cyclodextrin ζ-Cyclodextrin
Number of Glucose Units 6 7 8 9
Cavity Diameter (Å) 4.7–5.3 6.0–6.5 7.5–8.3 > 8.3 (Larger than γ-CD)

Data for α, β, and γ-cyclodextrin sourced from reference nih.gov. The cavity of ζ-cyclodextrin is noted as being larger than that of γ-cyclodextrin, a characteristic of large-ring cyclodextrins. sciopen.com

Academic Significance and Research Trajectory of this compound in Host-Guest Phenomena

The academic importance of this compound is rooted in the principles of host-guest chemistry, where a "host" molecule (this compound) forms a non-covalent complex with a "guest" molecule. wikipedia.org The formation of these inclusion complexes is driven by forces such as hydrophobic interactions and van der Waals forces, as the hydrophobic guest molecule is favorably driven out of an aqueous solution and into the lipophilic cavity of the cyclodextrin (B1172386). wikipedia.orgcyclolab.hu

Research into large-ring cyclodextrins demonstrates their ability to form stable inclusion complexes with a variety of organic compounds, often leading to an improvement in the guest molecule's properties, such as its aqueous solubility and stability. researchgate.net For example, studies on LR-CDs have shown their potential in pharmaceutical applications; one investigation successfully used a large-ring cyclodextrin to enhance the solubility of the poorly water-soluble drug domperidone (B1670879) through complexation. sciopen.com The larger cavity of molecules like this compound presents unique opportunities for encapsulating bulky guest molecules that are unsuitable for complexation with smaller cyclodextrins. sciopen.comresearchgate.net The stability and stoichiometry of these complexes are critical areas of study, often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC). nih.govresearchgate.net

Historical and Contemporary Role in Supramolecular Architectures

Historically, research focused on the readily available α-, β-, and γ-cyclodextrins. The existence of cyclodextrins with more than eight glucose units was first reported in the mid-20th century, but their isolation and characterization remained a significant challenge. sci.am This made them less studied than their smaller relatives.

In contemporary supramolecular chemistry, cyclodextrins are fundamental building blocks for creating complex and functional molecular architectures. nih.gov One of the most significant applications is in the synthesis of mechanically interlocked molecules, such as rotaxanes and polyrotaxanes. mdpi.commdpi.comrsc.org In a rotaxane, a linear molecule (the "axle") is threaded through the cavity of a cyclodextrin (the "wheel"), and bulky "stopper" groups at the ends of the axle prevent the wheel from dethreading. mdpi.com The ability of cyclodextrins to act as the wheel component in these structures is well-documented. mdpi.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H110O55 B12655228 zeta-Cyclodextrin CAS No. 156510-97-3

Properties

CAS No.

156510-97-3

Molecular Formula

C66H110O55

Molecular Weight

1783.5 g/mol

IUPAC Name

(4R,9R,11R,13S,14R,16R,18S,19R,21R,23S,26R,28S,29R,31R,33S,34R,36R,38S,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,57R,58R,59R,60R,61R,62R,63R,64R,65R,66R,67R,68R,69R,70R,71R,72R,73R,74R,75S,76R,77R)-4,9,14,19,24,29,34,39,44,49,54-undecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55-docosaoxadodecacyclo[51.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51]heptaheptacontane-56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77-docosol

InChI

InChI=1S/C66H110O55/c67-1-12-45-23(78)34(89)56(100-12)112-46-13(2-68)102-58(36(91)25(46)80)114-48-15(4-70)104-60(38(93)27(48)82)116-50-17(6-72)106-62(40(95)29(50)84)118-52-19(8-74)108-64(42(97)31(52)86)120-54-21(10-76)110-66(44(99)33(54)88)121-55-22(11-77)109-65(43(98)32(55)87)119-53-20(9-75)107-63(41(96)30(53)85)117-51-18(7-73)105-61(39(94)28(51)83)115-49-16(5-71)103-59(37(92)26(49)81)113-47-14(3-69)101-57(111-45)35(90)24(47)79/h12-99H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19?,20?,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45?,46?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56?,57?,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1

InChI Key

FRRXZRMDESZTKD-HQHYJCQHSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]3[C@H](O[C@H](O2)[C@@H]([C@H]3O)O)CO)OC1CO)O)O)CO)CO)OC8CO)O)O)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Zeta Cyclodextrin Production

Enzymatic Production Pathways and Biocatalytic Optimization for Cyclodextrin (B1172386) Synthesis

The primary route for the production of zeta-cyclodextrin is through enzymatic processes. These biocatalytic methods typically utilize starch or related linear amylose (B160209) as a substrate, which is then acted upon by specific enzymes capable of forming the characteristic cyclic structure.

Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are the most prominent enzymes used for this purpose. lidsen.com CGTases catalyze an intramolecular transglycosylation reaction (cyclization) within the starch molecule, leading to the formation of a mixture of cyclodextrins of varying sizes. lidsen.com While α-, β-, and γ-cyclodextrins (composed of six, seven, and eight glucose units, respectively) are the major products, this compound is typically formed as a minor component. mdpi.com The yield of specific large-ring cyclodextrins like this compound is highly dependent on the source of the CGTase, the type of starch substrate, and the reaction conditions. For instance, CGTase from Bacillus macerans has been used to produce a range of cyclodextrins, including those in the size range of this compound. google.com

To enhance the yield of larger cyclodextrins, including this compound, researchers have explored various biocatalytic optimization strategies. This includes the use of enzymes from different microbial sources and the engineering of existing enzymes. Amylomaltases (EC 2.4.1.25) and D-enzymes (4-alpha-glucanotransferases, EC 2.4.1.25) are other classes of enzymes that can produce large-ring cyclodextrins. mdpi.comsciopen.com The size of the resulting cyclodextrins can be influenced by factors such as the pH, temperature, and incubation time of the enzymatic reaction. mdpi.com For example, with amylomaltase from Corynebacterium glutamicum, alkaline pH or longer incubation times have been shown to favor the production of cyclodextrins with a lower degree of polymerization. mdpi.com

Furthermore, the choice of substrate is critical. The use of synthetic amylose with a specific degree of polymerization can influence the product distribution and potentially increase the yield of desired large-ring cyclodextrins. google.com The addition of polar organic solvents to the synthesis mixture has also been reported to increase the yield of LR-CDs. qucosa.de

Enzyme ClassTypical Substrate(s)Key Reaction Parameters Influencing LR-CD Yield
Cyclodextrin Glucanotransferases (CGTases)Starch, Synthetic AmyloseEnzyme source, pH, temperature, incubation time, presence of organic solvents
AmylomaltasesStarch, Linear AmyloseEnzyme source, pH, temperature, incubation time
D-enzymes (4-alpha-glucanotransferases)Starch, Linear AmyloseEnzyme source, substrate concentration

Advanced Chemical Synthesis Approaches for Cyclic Oligosaccharides with Relevance to this compound

While enzymatic methods are predominant for cyclodextrin production, chemical synthesis offers a pathway to non-natural and specifically modified cyclic oligosaccharides. Current time information in Bangalore, IN. However, the chemical synthesis of large-ring cyclodextrins like this compound is an exceptionally challenging endeavor due to the need for precise control over glycosidic bond formation and the complexities of handling large, flexible molecules.

The chemical synthesis of a cyclic oligosaccharide typically involves the stepwise assembly of linear oligosaccharide precursors followed by an intramolecular cyclization reaction. researchgate.net This process is often lengthy and requires a sophisticated strategy of protecting and deprotecting hydroxyl groups to ensure the formation of the correct glycosidic linkages.

Recent advancements in glycosylation methodologies, such as electrochemical glycosylation, are being explored to improve the efficiency of cyclic oligosaccharide synthesis. Current time information in Bangalore, IN. These methods offer the potential for more controlled and automated synthesis. However, their application to the synthesis of a molecule as large and complex as this compound has not yet been reported. The development of efficient chemical synthesis routes for large-ring cyclodextrins remains an active area of research.

Purification and Isolation Methodologies for High-Purity this compound

The production of this compound, particularly through enzymatic synthesis, results in a heterogeneous mixture containing various cyclodextrin homologs, linear and branched dextrins, and unreacted starch. The isolation and purification of high-purity this compound from this complex mixture is a critical and often rate-limiting step.

Chromatographic Separation Techniques for Cyclodextrin Homologs

Chromatography is the cornerstone of purifying this compound. Due to the subtle structural differences between cyclodextrin homologs, highly efficient separation techniques are required.

Reversed-phase chromatography is a widely used method for separating large-ring cyclodextrins. qucosa.de In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the cyclodextrins between the two phases. By carefully controlling the composition of the mobile phase, it is possible to achieve separation of cyclodextrins with different numbers of glucose units. ODS-AQ (octadecylsilyl) columns are a type of reversed-phase column that has been successfully used for the separation of LR-CDs composed of 9 to 21 glucose units. qucosa.de

Normal-phase chromatography provides an alternative separation mechanism. In this method, a polar stationary phase, such as a chemically bonded amino (NH2) phase, is used with a less polar mobile phase. google.com This technique has also been employed in the multi-step purification of large-ring cyclodextrins.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analytical and preparative separation of cyclodextrins. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is particularly effective for the quantitative analysis of cyclic α-(1→4)-glucans. fabad.org.tr For preparative scale, repeated chromatographic steps are often necessary to achieve high purity. google.com

High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. A two-phase solvent system, such as a potassium dihydrogen phosphate (B84403) aqueous solution-acetone-ethanol system, has been shown to be effective for the separation and purification of maltose (B56501) cyclodextrins, achieving purities of over 90%. google.com

Chromatographic TechniqueStationary Phase ExamplePrinciple of Separation
Reversed-Phase ChromatographyODS-AQDifferential partitioning based on hydrophobicity
Normal-Phase ChromatographyAmino (NH2) bonded phaseDifferential adsorption based on polarity
High-Performance Anion-Exchange ChromatographyAnion-exchange resinSeparation of charged carbohydrates
High-Speed Counter-Current ChromatographyLiquid-liquid systemPartitioning between two immiscible liquid phases

Crystallization and Precipitation Protocols

Crystallization and precipitation are valuable techniques for the bulk separation and initial purification of cyclodextrins. The low aqueous solubility of β-cyclodextrin is often exploited for its easy separation. However, large-ring cyclodextrins, including this compound, tend to have higher aqueous solubility, making their crystallization more challenging. fabad.org.tr The low crystallinity of most LR-CDs is attributed to the increased flexibility of their macrocyclic rings, which hinders the formation of the necessary intramolecular and intermolecular hydrogen bonds for crystal lattice formation. fabad.org.tr

Despite these challenges, precipitation techniques are employed as a preliminary purification step. The addition of specific organic solvents, such as ketones, can induce the precipitation of cyclodextrins from the reaction mixture. google.com For instance, precipitation with varying volumes of a ketone can be used to fractionate cyclodextrins of different sizes. google.com

The removal of smaller cyclodextrins (α, β, and γ) can also be achieved through complexation with specific guest molecules, such as bromobenzene (B47551) and tetrachloroethane, which selectively precipitate the smaller homologs, leaving the larger ones in solution for further purification by chromatography. google.com

Advanced Structural and Conformational Elucidation of Zeta Cyclodextrin

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods are indispensable for probing the molecular structure, bonding, and electronic environment of zeta-cyclodextrin. These techniques provide detailed information on its conformation and its interactions with guest molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of cyclodextrins in solution. springernature.com By analyzing the chemical shifts of protons and carbon atoms, researchers can map the molecule's geometry and observe changes that occur during host-guest interactions.

The key protons of the glucopyranose units in cyclodextrins are the H-3 and H-5 protons, which are located on the interior of the cavity, and the H-1, H-2, and H-4 protons, situated on the exterior. d-nb.info The inclusion of a guest molecule into the hydrophobic cavity of this compound would cause a predictable change in the chemical shifts of the internal H-3 and H-5 protons, typically an upfield shift, due to shielding effects. This phenomenon confirms the formation of an inclusion complex. science.gov

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful. A ROESY experiment can detect spatial proximities between the protons of the this compound (host) and the protons of an entrapped molecule (guest), providing definitive evidence of inclusion and precise details about the geometry of the resulting complex. d-nb.info Due to its larger size, the ζ-CD ring is expected to be more flexible than smaller cyclodextrins, which could be observed through temperature-dependent NMR studies or relaxation time measurements.

Table 1: Expected ¹H-NMR Chemical Shift Changes for this compound Upon Guest Inclusion

Proton Location Typical Chemical Shift (δ) Expected Change Upon Inclusion Rationale
H-3 (Inner Cavity) ~3.8-4.0 ppm Significant Upfield Shift (Δδ < 0) Shielding by the included guest molecule within the hydrophobic cavity.
H-5 (Inner Cavity) ~3.7-3.9 ppm Significant Upfield Shift (Δδ < 0) Shielding by the included guest molecule within the hydrophobic cavity.
H-1, H-2, H-4 (Outer Surface) Varied (~5.0, ~3.5, ~3.4 ppm) Minimal or No Significant Shift Protons are located on the exterior of the torus and are less affected by guest inclusion.
H-6 (Primary Hydroxyl Side) ~3.6-3.8 ppm Minor Shift May experience a minor shift depending on the guest's position and interaction near the rim.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy provides a vibrational fingerprint of a molecule by measuring the absorption of infrared radiation by its chemical bonds. For this compound, the FT-IR spectrum is characterized by several key absorption bands corresponding to the vibrations of its functional groups. mdpi.com These bands serve as indicators for the structural integrity of the macrocycle and can reveal interactions with guest molecules. researchgate.netmdpi.com

The formation of an inclusion complex can be inferred from changes in the FT-IR spectrum. pnu.edu.ua When a guest molecule is encapsulated, the vibrational modes of both the host and guest can be altered. This may manifest as shifts in the position of characteristic peaks, changes in their intensity, or the broadening of bands. researchgate.net For example, the restriction of functional groups of a guest molecule within the ζ-CD cavity can lead to noticeable changes in their characteristic vibrational frequencies.

Table 2: Principal FT-IR Vibrational Bands for Cyclodextrins

Wavenumber Range (cm⁻¹) Vibrational Mode Significance for this compound Analysis
~3300-3500 O-H Stretching A broad, strong band characteristic of the numerous hydroxyl groups on the exterior. Changes in this band can indicate altered hydrogen bonding upon complexation. researchgate.net
~2900-3000 C-H Stretching Represents the aliphatic C-H bonds within the glucopyranose rings. mdpi.com
~1640 H-O-H Bending Indicates the presence of associated water molecules within the crystal lattice or hydrated structure.
~1150 C-O-C Asymmetric Stretching Associated with the glycosidic linkages between glucose units, fundamental to the macrocyclic structure.
~1030 C-O Stretching A strong, complex band related to the C-O bonds of the hydroxyl groups and the ether linkages of the glucose rings. researchgate.net

Diffraction and Scattering Methods for Solid-State and Solution Structures

Diffraction and scattering techniques are essential for characterizing the larger-scale structure of this compound, including its crystalline arrangement in the solid state and its size and distribution in solution.

Powder X-ray Diffraction (PXRD) for Crystalline and Amorphous States

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the solid-state structure of materials. It provides a distinct diffraction pattern based on the arrangement of atoms in a crystal lattice. Pure, crystalline this compound is expected to produce a PXRD pattern with sharp, well-defined peaks at specific diffraction angles (2θ), indicating a high degree of crystalline order. nih.govresearchgate.net

PXRD is particularly valuable for confirming the formation of an inclusion complex in the solid state. The process of complexation, especially through methods like co-precipitation or freeze-drying, often disrupts the regular crystal packing of the parent cyclodextrin (B1172386). nih.gov This results in one of two possible outcomes in the PXRD pattern of the complex:

Amorphous State: The disappearance of the sharp peaks of the pure cyclodextrin and their replacement with a broad, diffuse halo indicates that the complex is amorphous. researchgate.net

New Crystalline Phase: The appearance of a completely new set of diffraction peaks, different from those of the individual components, signifies the formation of a new, unique crystalline structure for the inclusion complex. nih.gov

Table 4: Interpreting PXRD Patterns for this compound Analysis

Sample Expected PXRD Pattern Structural Interpretation
Pure this compound Series of sharp, intense diffraction peaks. Highly ordered, crystalline structure. nih.gov
Physical Mixture (ζ-CD + Guest) A simple superposition of the patterns of the individual components. No complex formation in the solid state; the two components exist as separate crystalline phases. nih.gov
Inclusion Complex (ζ-CD-Guest) A diffuse halo with few or no sharp peaks, or a completely new pattern of peaks. Formation of an amorphous inclusion complex or a new crystalline supramolecular structure. nih.gov

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a liquid medium. microtrac.comhoriba.com The method works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. materials-talks.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org

Using the Stokes-Einstein equation, the diffusion coefficient calculated from these fluctuations is converted into a hydrodynamic diameter (d_H). This represents the diameter of a sphere that would diffuse at the same rate as the particle being measured. For this compound, DLS can provide critical information about:

The hydrodynamic size of individual ζ-CD molecules in solution.

The presence and extent of aggregation or self-assembly.

The size distribution of nanoparticles or other supramolecular structures formed using ζ-CD.

The technique is highly sensitive to the presence of larger aggregates, making it an excellent tool for assessing the stability and homogeneity of a this compound solution. materials-talks.com

Table 5: Key Parameters from Dynamic Light Scattering Analysis of this compound

Parameter Description Significance
Hydrodynamic Diameter (d_H) The effective diameter of the molecule or particle as it moves through the liquid. Provides the average size of this compound molecules or their aggregates in solution.
Polydispersity Index (PDI) A measure of the broadness of the size distribution, ranging from 0 (monodisperse) to 1 (highly polydisperse). Indicates the homogeneity of the sample. A low PDI suggests a uniform population of ζ-CD molecules, while a high PDI points to aggregation or a wide range of particle sizes.
Size Distribution by Intensity/Volume/Number A histogram or curve showing the relative abundance of particles of different sizes. Offers a detailed view of the sample's composition, allowing for the identification of different species (e.g., monomers vs. aggregates).

Scanning Electron Microscopy (SEM) for Morphological Analysis

Information regarding the surface topography and morphology of this compound is not available in published research. SEM analysis typically reveals the shape, size, and surface texture of cyclodextrin particles, which can vary from crystalline, irregular shapes for the pure host to more amorphous or spherical structures when forming inclusion complexes.

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

There is no data from TEM studies on this compound. TEM is used to visualize the internal structure and nanoscale features of materials, such as the formation of nanoparticles or nanospheres from cyclodextrin derivatives. For other cyclodextrins, TEM has been used to confirm the size and shape of nanoparticle formulations, often showing spherical particles.

Advanced Thermoanalytical Methods for Material Behavior

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Specific DSC thermograms and data for this compound are absent from scientific literature. DSC is a critical technique used to study the thermal transitions of cyclodextrins, such as melting points, glass transitions, and the changes that occur upon the formation of an inclusion complex. The disappearance or shifting of the endothermic peak of a guest molecule in a DSC thermogram is often considered evidence of successful encapsulation within the cyclodextrin cavity.

Thermogravimetric Analysis (TGA) for Thermal Stability

Research detailing the thermal degradation profile of this compound through TGA is not available. TGA measures the change in mass of a substance as a function of temperature, providing insights into its thermal stability. For common cyclodextrins, TGA curves typically show an initial weight loss due to the evaporation of water molecules from the cavity, followed by decomposition at higher temperatures (generally above 250-300°C). The formation of an inclusion complex can enhance the thermal stability of the guest molecule.

Host Guest Inclusion Chemistry and Molecular Recognition Mechanisms of Zeta Cyclodextrin

Elucidation of Driving Forces for Inclusion Complex Formation

The formation of a stable inclusion complex between a host (zeta-cyclodextrin) and a guest molecule in an aqueous solution is a thermodynamically favored process driven by a combination of several non-covalent interactions. nih.govmdpi.com The primary driving force is the substitution of high-energy water molecules within the hydrophobic cavity with a more hydrophobic guest molecule.

The interior of the this compound cavity, lined with skeletal carbons and ether-like oxygens of the glucose units, is relatively apolar or hydrophobic compared to the aqueous environment. cd-bioparticles.net Water molecules within this cavity are in an energetically unfavorable state due to the inability to form a full complement of hydrogen bonds. The displacement of these high-enthalpy water molecules by a suitable non-polar guest molecule is an entropically and enthalpically favorable process. irb.hr

Once the guest molecule is positioned within the cavity, van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules, contribute significantly to the stability of the complex. cd-bioparticles.netmdpi.com The cumulative effect of these interactions across the large surface area of the guest and the inner surface of the cyclodextrin (B1172386) cavity leads to a stable host-guest complex. The larger internal cavity of this compound suggests it can form these interactions with larger guest molecules than smaller cyclodextrins. vulcanchem.com

While the cavity is hydrophobic, the rims of the cyclodextrin molecule are lined with hydroxyl groups, making the exterior hydrophilic. cd-bioparticles.net Hydrogen bonds can form between these hydroxyl groups and functional groups on the guest molecule, further stabilizing the inclusion complex. nih.gov This interaction can also influence the orientation of the guest molecule within or at the rim of the cavity.

Additionally, electrostatic interactions can play a role, particularly if the guest molecule is charged or has a significant dipole moment. Charged cyclodextrin polymers, for instance, can utilize electrostatic interactions with oppositely charged guests to enhance complex formation. nih.gov The surface charge of cyclodextrin complexes, often characterized by the zeta potential, is a measure of the magnitude of electrostatic repulsion or attraction between particles and is a key parameter for the stability of colloidal dispersions of these complexes. derpharmachemica.comsphinxsai.combrieflands.com

Thermodynamic and Kinetic Characterization of Complexation

The stability and dynamics of the host-guest complex are defined by thermodynamic and kinetic parameters, which can be determined through various experimental techniques.

Phase solubility analysis, as described by Higuchi and Connors, is a fundamental method used to investigate the stoichiometry and binding constant (also known as stability or formation constant, K) of cyclodextrin inclusion complexes. The technique involves measuring the apparent solubility of a poorly soluble guest molecule in an aqueous solution as a function of increasing cyclodextrin concentration.

The resulting phase solubility diagram provides insight into the nature of the complex. An A-type profile indicates the formation of a soluble complex, with the subtype Aₗ showing a linear increase in solubility, which is characteristic of a 1:1 complex. encyclopedia.pub The binding constant for a 1:1 complex can be calculated from the slope of this line and the intrinsic solubility of the guest (S₀). A-type profiles with positive (Aₚ) or negative (Aₙ) deviations from linearity suggest the formation of higher-order complexes (e.g., 1:2) or changes in the medium, respectively. encyclopedia.pubglycoforum.gr.jp While specific binding constants for this compound are not widely reported, the table below illustrates typical values for other cyclodextrins, which depend on the guest molecule's size and shape compatibility with the host cavity.

Table 1: Illustrative Binding Constants (K) for Various Cyclodextrin Complexes with a Hypothetical Guest Molecule.
Cyclodextrin TypeNumber of Glucose UnitsTypical Binding Constant (M⁻¹)Reference/Comment
α-Cyclodextrin650 - 500Value is guest-dependent.
β-Cyclodextrin7100 - 2000Value is guest-dependent. nih.gov
γ-Cyclodextrin820 - 800Value is guest-dependent.
ζ-Cyclodextrin11Not Widely ReportedExpected to bind larger guest molecules. vulcanchem.comrsc.org

The kinetics of drug release from cyclodextrin inclusion complexes are crucial for their application in drug delivery. Various mathematical models are employed to describe the release mechanism from a formulation. derpharmachemica.comsphinxsai.com Fitting experimental release data to these models helps elucidate the physical processes governing guest release, such as diffusion, swelling, or polymer relaxation. mdpi.comnih.gov

Common kinetic models include the Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas models. The Korsmeyer-Peppas model is particularly useful as its release exponent, 'n', provides insight into the release mechanism (e.g., Fickian diffusion vs. non-Fickian transport). nih.govbeilstein-journals.org

Table 2: Common Kinetic Models for Drug Release from Cyclodextrin Complexes.
Kinetic ModelEquationDescription of Release Mechanism
Zero-OrderQₜ = Q₀ + K₀tRelease rate is constant and independent of concentration.
First-Orderlog(Qₜ) = log(Q₀) - K₁t/2.303Release rate is dependent on the concentration of the remaining guest.
HiguchiQₜ = Kₕ√tDescribes release from a matrix via Fickian diffusion.
Korsmeyer-PeppasMₜ/M∞ = KₖₚtⁿRelates release to the elapsed time and the release exponent (n), which characterizes the mechanism (diffusion, swelling, erosion). beilstein-journals.org

Molecular Recognition Selectivity and Specificity Considerations for this compound

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. For cyclodextrins, this selectivity is primarily dictated by the geometric compatibility between the host's cavity and the guest molecule. mdpi.comscispace.com The size, shape, and polarity of the guest must be appropriate to fit within the cavity and establish favorable interactions.

The common cyclodextrins (α, β, γ) exhibit different selectivities due to their varying cavity diameters. beilstein-journals.org this compound, with its significantly larger 11-unit ring structure, possesses a much larger cavity than its smaller counterparts. vulcanchem.com This structural feature theoretically allows it to form stable inclusion complexes with much larger guest molecules that cannot be accommodated by α-, β-, or γ-cyclodextrin. rsc.org This suggests that this compound could have high selectivity for specific large molecules, such as certain steroids, dyes, or polymers, making it a potentially valuable tool in fields requiring the complexation of bulky chemical entities. However, a lack of specific binding studies means its molecular recognition capabilities remain largely unexplored. vulcanchem.com

Chemical Derivatization and Functionalization Strategies of Zeta Cyclodextrin

Regioselective Chemical Modification Techniques

The multiple hydroxyl groups on the zeta-cyclodextrin molecule, with varying reactivities, allow for targeted chemical modifications. Regioselective modification is crucial for controlling the properties of the resulting derivatives. nih.gov

Amination, Esterification, and Etherification of Hydroxyl Groups

The hydroxyl groups of cyclodextrins are the primary sites for chemical modification. Amination, esterification, and etherification are fundamental reactions used to alter the solubility, reactivity, and complexation ability of these macrocycles.

Amination: The introduction of amino groups can be achieved through the modification of selectively activated hydroxyl groups, often at the primary C6 position. This process can involve the conversion of a hydroxyl group into a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine-containing reagent. nih.gov Aminated cyclodextrins are valuable for further conjugation with biomolecules or for creating pH-responsive systems.

Esterification: Esterification of cyclodextrin (B1172386) hydroxyl groups can be accomplished using various reagents, including carboxylic acids, acyl chlorides, and anhydrides. nih.gov These reactions can be performed to achieve varying degrees of substitution, from mono-substitution to per-substitution. nih.gov The choice of reaction conditions and catalysts can influence the regioselectivity of the esterification. researchgate.net Esterified cyclodextrins often exhibit altered solubility and can be designed to be biodegradable. nih.gov

Etherification: Ether derivatives of cyclodextrins, such as hydroxypropylated or methylated cyclodextrins, are widely used to enhance aqueous solubility. nih.gov These modifications are typically carried out by reacting the cyclodextrin with agents like propylene (B89431) oxide or methyl iodide under basic conditions. The degree of etherification can be controlled to fine-tune the physicochemical properties of the resulting derivative.

Table 1: Representative Examples of Regioselective Modifications of Cyclodextrins

Modification TypeReagent/MethodTarget Hydroxyl Group(s)Resulting FunctionalityReference
AminationTosylation followed by aminationPrimarily C6Primary amine nih.gov
EsterificationAcyl chlorides/anhydrides with catalystC2, C3, and C6Ester linkages nih.govresearchgate.net
EtherificationPropylene oxide in baseC2, C3, and C6Hydroxypropyl ethers nih.gov

Grafting and Polymerization for Enhanced Functionality

Grafting polymers onto the cyclodextrin scaffold is a powerful strategy to create materials with combined properties of the macrocycle and the polymer. This can be achieved through "grafting to," "gasting from," or "grafting through" approaches.

Grafting: This technique involves the covalent attachment of polymer chains to the cyclodextrin. For instance, cyclodextrins can be functionalized with initiator groups for controlled radical polymerization, leading to the growth of polymer chains from the cyclodextrin surface. nih.gov Another approach involves reacting pre-formed polymers with reactive groups on the cyclodextrin. icm.edu.pl Grafting can significantly enhance the solubility, stability, and drug-loading capacity of the cyclodextrin.

Polymerization: Cyclodextrin derivatives with polymerizable groups, such as acrylates or methacrylates, can act as monomers in polymerization reactions. nih.gov This allows for the incorporation of cyclodextrin units as pendant groups along a polymer backbone, creating materials with a high density of inclusion cavities.

Synthesis of this compound Based Polymeric and Cross-Linked Materials

By cross-linking this compound units, it is possible to create three-dimensional networks with high surface areas and tunable porosities. These materials have shown great promise in various applications, including drug delivery, catalysis, and environmental remediation.

Cyclodextrin-Based Nanosponges and Hyper-cross-linked Polymers

Cyclodextrin-Based Nanosponges: These are hyper-cross-linked polymers of cyclodextrins that form a nanoporous, three-dimensional network. nih.gov They are typically synthesized by reacting cyclodextrins with a suitable cross-linking agent, such as diphenyl carbonate or pyromellitic dianhydride. beilstein-journals.orgnveo.org The resulting nanosponges are insoluble in water and can encapsulate a wide range of molecules in their cavities and the interstitial spaces of the polymer network. nih.gov The properties of nanosponges, such as their size, porosity, and swelling capacity, can be tailored by varying the type of cyclodextrin, the cross-linker, and the reaction conditions. beilstein-journals.org

Hyper-cross-linked Polymers: These materials are synthesized through reactions that create a rigid, porous network, such as Friedel-Crafts alkylation. nih.gov By using derivatized cyclodextrins in these reactions, it is possible to create polymers with exceptionally high surface areas and thermal stability. nih.govosti.gov These hyper-cross-linked cyclodextrin polymers are effective adsorbents for a variety of organic molecules. bohrium.comresearchgate.net

Table 2: Synthesis and Properties of Cyclodextrin-Based Nanosponges

Cyclodextrin TypeCross-linkerSynthesis MethodKey PropertiesPotential ApplicationsReference
Beta-CyclodextrinDiphenyl CarbonateSolvent-based or MechanochemicalHigh thermal stability, insoluble in waterDrug delivery, solubilization of poorly soluble drugs nih.govnveo.org
Beta-CyclodextrinPyromellitic DianhydrideSolvent-basedHigh swelling capacity, negative zeta potentialDrug delivery, ion exchange beilstein-journals.org

Cyclodextrin-Hydrogel Hybrids and Networks

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com Incorporating cyclodextrins into hydrogel networks creates hybrid materials with unique properties. mdpi.com These cyclodextrin-hydrogel hybrids can be formed through covalent cross-linking of cyclodextrin derivatives or through non-covalent interactions, such as host-guest complexation. nih.gov The presence of cyclodextrin cavities within the hydrogel matrix allows for the controlled loading and release of guest molecules. dovepress.com

Formation of Polyrotaxanes and Pseudorotaxanes with this compound

Pseudorotaxanes: These are supramolecular assemblies in which one or more cyclic molecules (like this compound) are threaded onto a linear polymer chain without any bulky end groups to prevent dethreading. The formation of pseudorotaxanes is a dynamic equilibrium process driven by non-covalent interactions between the cyclodextrin cavity and the polymer chain. mdpi.com

Polyrotaxanes: A polyrotaxane is formed when the ends of the polymer chain in a pseudorotaxane are capped with bulky stopper groups, preventing the cyclodextrin rings from slipping off. nih.govtib.eu This creates a mechanically interlocked molecular architecture. nih.gov The threaded cyclodextrins can move along the polymer axis, providing unique mechanical properties to the material. The synthesis of polyrotaxanes typically involves threading cyclodextrins onto a polymer chain followed by a "capping" reaction to attach the bulky end groups. nih.govcyclodextrinnews.comnih.gov The larger cavity of this compound could potentially accommodate a wider variety of polymer chains for the formation of these fascinating supramolecular structures.

Advancements in this compound Conjugates Remain a Nascent Field of Research

Despite the growing interest in cyclodextrins for targeted research, specific studies on the design and synthesis of this compound conjugates are exceptionally limited in publicly available scientific literature. While the broader field of cyclodextrin chemistry is well-established, research has predominantly focused on its smaller alpha-, beta-, and gamma-cyclodextrin (B1674603) counterparts.

This compound, a larger cyclic oligosaccharide composed of eleven glucopyranose units, theoretically offers a larger cavity size for the inclusion of bigger guest molecules. This characteristic could potentially open new avenues for drug delivery and targeted therapies. However, the synthesis, purification, and characterization of these larger cyclodextrins present significant challenges, which may contribute to the scarcity of research on their functionalization.

The general principles for the chemical derivatization and functionalization of cyclodextrins involve modifying the hydroxyl groups on the outer surface of the torus-shaped molecule. These modifications are designed to attach specific ligands that can recognize and bind to target cells or tissues, thereby concentrating a therapeutic or diagnostic agent at the desired site of action. Common strategies, extensively documented for alpha-, beta-, and gamma-cyclodextrins, include the conjugation of:

Targeting Ligands: Molecules such as folic acid, peptides (e.g., RGD sequences), antibodies, and carbohydrates can be attached to the cyclodextrin to target receptors that are overexpressed on cancer cells or other diseased tissues.

Polymers: The attachment of polymers like polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of the conjugate, such as increasing its circulation time in the bloodstream.

Nanoparticles: Cyclodextrins can be functionalized onto the surface of various nanoparticles (e.g., gold, iron oxide) to combine the properties of the nanoparticle with the inclusion capabilities of the cyclodextrin.

These synthetic strategies typically involve multi-step chemical reactions to introduce reactive groups onto the cyclodextrin, which are then used to link the desired functional moiety.

Advanced Research Applications of Zeta Cyclodextrin Systems

Applications in Advanced Materials Science and Nanotechnology

Cyclodextrins are extensively utilized in the bottom-up fabrication of novel materials and nanotechnologies. Their capacity for molecular recognition is a key driver in the controlled assembly of complex, functional architectures.

Fabrication of Functional Nanostructures through Self-Assembly

The self-assembly of nanoscale building blocks into higher-order structures is a powerful strategy for creating functional nanomaterials. mdpi.comnih.gov Cyclodextrin-mediated host-guest interactions are particularly effective for this purpose as they operate in aqueous environments, making them suitable for biological applications. nih.govnih.gov This process involves installing either cyclodextrin (B1172386) moieties or complementary hydrophobic guest molecules onto the surface of nanoparticles. mdpi.com The specific and reversible binding between the host (cyclodextrin) and the guest directs the precise positioning of these nano-objects, enabling the construction of intricate nano- and microstructures that are otherwise difficult to achieve. mdpi.comresearchgate.net This combination of top-down fabrication with bottom-up self-assembly facilitates the development of sophisticated, functional devices. nih.govresearchgate.net

Integration in Smart and Responsive Material Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. Cyclodextrin-based systems have been engineered to be responsive to a variety of triggers, including pH, temperature, light, and redox conditions. e3s-conferences.orge3s-conferences.orgnih.gov These stimuli can alter the stability of the host-guest complex, leading to a change in the material's properties or structure. e3s-conferences.org For example, redox and light-responsive nanocapsules have been created using cyclodextrin-based polymers and guest molecules like ferrocene (B1249389) or azobenzene. e3s-conferences.org Application of the specific stimulus disrupts the host-guest interaction, altering the permeability and structure of the nanocapsule wall. e3s-conferences.org Similarly, nanocomposite hydrogels sensitive to both near-infrared (NIR) light and pH have been synthesized, demonstrating the versatility of cyclodextrins in creating multi-responsive materials for applications such as controlled drug delivery. e3s-conferences.orgrsc.org

Development of Cyclodextrin-Coated Nanoparticles

Coating nanoparticles with cyclodextrins is a common strategy to enhance their stability, functionality, and biocompatibility. mdpi.commdpi.com The synthesis typically involves using functionalized cyclodextrin derivatives that have an affinity for the nanoparticle surface, such as thiol-containing cyclodextrins for gold and silver nanoparticles. mdpi.com The resulting cyclodextrin-coated nanoparticles are stable in aqueous solutions for extended periods, which is crucial for their application in areas like chemical sensing, drug delivery, and catalysis. mdpi.comresearchgate.net

A key parameter for characterizing the stability of these nanoparticle dispersions is the zeta potential , which measures the magnitude of the electrostatic charge on the particle surface. A high absolute zeta potential value (typically near or beyond ±30 mV) indicates strong repulsion between particles, preventing aggregation and ensuring the stability of the dispersion. nih.gov The surface charge and, consequently, the zeta potential can be influenced by the type of cyclodextrin derivative used and the molecules encapsulated within. nih.govrsc.org For instance, the zeta potential of β-cyclodextrin nanoparticles can change based on the concentration of an entrapped guest molecule like geraniol (B1671447). nih.gov

Table 1: Zeta Potential of Various Cyclodextrin-Coated Nanoparticle Systems
Nanoparticle SystemZeta Potential (mV)Key Findings
Iron Oxide MNPs@CA-βCD-Citr-NH₂-30.3 mV to -35.7 mVThe presence of amino functionalities resulted in a lower negative zeta potential compared to nanoparticles without them, confirming surface modification. rsc.org
β-CD–geraniol Inclusion Complex-19 mV to -21 mVThe negative surface charge indicates the presence of geraniol. The potential decreased as the ratio of β-CD to geraniol increased. nih.gov
Curcumin-loaded β-CD Nanoparticles~ -25.7 mVDemonstrates good stability for a drug-loaded nanoparticle system. researchgate.net
Cellulose (B213188) Nanocrystals-β-CD (CNC-CD)Less negative than pristine CNCThe grafting of β-CD onto cellulose nanocrystals alters the surface charge. The zeta potential changes further upon interaction with surfactants. nih.gov

Zeta-Cyclodextrin in Catalysis Research

Cyclodextrins have emerged as versatile components in catalysis, acting as catalyst stabilizers, phase-transfer agents, and supramolecular catalysts that mimic enzyme functions. nih.govcyclodextrinnews.com

Design of Cyclodextrin-Mediated Metal Nanoparticle Catalysts

Metal nanoparticles are highly effective catalysts due to their large surface-area-to-volume ratio. mdpi.com However, they tend to agglomerate, which reduces their catalytic activity. mdpi.com Cyclodextrins serve as excellent stabilizing agents, preventing this aggregation through steric, electrostatic, or electrosteric hindrance. cyclodextrinnews.com By capping metal nanoparticles (e.g., gold, silver, palladium), cyclodextrins not only improve their dispersion and stability but also enhance their catalytic performance. researchgate.netcyclodextrinnews.commdpi.com For example, β-cyclodextrin has been used as a capping agent in the synthesis of gold and silver nanoparticle networks that show significant catalytic activity in the hydrolysis of sodium borohydride (B1222165) for hydrogen generation. mdpi.commdpi.com These cyclodextrin-stabilized systems often exhibit improved recyclability, a crucial factor from an economic and environmental perspective. cyclodextrinnews.commdpi.com

Supramolecular Catalysis and Reaction Rate Enhancement Mechanisms

The hydrophobic inner cavity and hydrophilic exterior of cyclodextrins allow them to act as micro-reactors, similar to the active sites of enzymes. nih.govresearchgate.net They can encapsulate reactant molecules (guests) to form inclusion complexes in aqueous solutions. nih.gov This encapsulation brings reactants into close proximity and can create a less polar microenvironment, which can significantly accelerate reaction rates. nih.govescholarship.org

This phenomenon, known as supramolecular catalysis, has been observed in various organic reactions, including oxidations, reductions, and coupling reactions. nih.govnih.gov The formation of the inclusion complex can lower the activation energy of the reaction by stabilizing the transition state or by destabilizing the reactants due to limited access of stabilizing water molecules. escholarship.org For instance, the addition of β-cyclodextrin has been shown to enhance the rate of SN2 reactions at a liquid/liquid interface. escholarship.org The catalytic effect is often described by the Michaelis-Menten model, underscoring the enzyme-like behavior of these systems. mdpi.comresearchgate.net

Table 2: Examples of Reaction Rate Enhancement by Cyclodextrins
Reaction TypeCyclodextrin UsedObserved EffectProposed Mechanism
Oxidation of Cinnamicaldehydeβ-CDThe reaction rate was faster in the presence of β-CD, with a benzaldehyde (B42025) yield of 69% at 333 K. nih.govFormation of a 1:1 inclusion complex between cinnamicaldehyde and β-CD in water. nih.gov
SN2 Reaction (1-bromooctane/water)β-CDSignificant rate enhancement when the reaction occurs inside the β-CD cavity at the liquid/liquid interface. escholarship.orgDestabilization of reactants due to limited accessibility of interfacial water molecules. escholarship.org
Hydrolysis of Sodium Borohydrideβ-CD capped AuNPsHydrogen production rate of 1.377 mL min⁻¹ mLcat⁻¹ at 303 K. mdpi.comCatalysis occurs on the nanoparticle surface, with β-CD providing stability and preventing agglomeration. mdpi.com
Click Reactions (synthesis of 1,2,3-triazoles)Modified β-CD derivativesHigh selectivity and efficiency under ambient conditions. researchgate.netβ-CD forms inclusion complexes with metals, creating an effective and recyclable catalytic system. researchgate.net

Enantioselective Catalysis through Chiral Confinement

The inherent chirality of cyclodextrins, derived from their constituent D-glucose units, allows their internal cavities to serve as micro-reactors that provide a chiral confinement effect. This environment can influence the stereochemical outcome of chemical reactions involving guest molecules that are complexed within the cavity. By preferentially binding or stabilizing the transition state of one enantiomer over the other, cyclodextrins can act as supramolecular catalysts or co-catalysts in asymmetric synthesis.

Research has demonstrated that even native cyclodextrins can induce enantioselectivity. For instance, the chiral recognition of helicenes, such as 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid, has been studied using native β- and γ-cyclodextrins. rsc.org The significant difference in binding constants for the (M)- and (P)-enantiomers highlights the potential for enantioselective discrimination. rsc.org This recognition is attributed to the specific interactions and fit within the chiral cavity, which can stabilize one enantiomeric complex more effectively than the other. rsc.org

The principle of chiral confinement is not limited to native cyclodextrins. In porous materials like zeolites, the presence of unique "chiral regions" within an otherwise achiral framework can create environments conducive to asymmetric catalysis. nih.gov This concept is analogous to the cyclodextrin cavity, where the inherent site-isolation and internal confinement restraints are critical for creating enantioselective catalytic sites. nih.gov These findings underscore the broader potential of using confined chiral spaces, such as those provided by cyclodextrin systems, to design more effective and selective catalytic reactions.

Role in Advanced Separation Science and Analytical Methodologies

Cyclodextrin systems are pivotal in the evolution of modern separation and analytical techniques, offering exceptional selectivity, particularly for chiral compounds. Their ability to form inclusion complexes with a wide range of molecules is the foundation for their use in chromatography, extraction, and electrophoretic methods.

Cyclodextrins and their derivatives have been extensively developed as chiral stationary phases (CSPs) for various chromatographic techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). researchgate.netmdpi.comnih.gov When chemically bonded to a solid support like silica (B1680970) gel, cyclodextrins create a stationary phase capable of stereoselective interactions. nih.gov

The primary separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomers of the analyte. mdpi.com The stability of these complexes differs for each enantiomer due to variations in steric fit and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the chiral cavity, leading to different retention times and enabling their separation. researchgate.netmdpi.com Cyclodextrin-based CSPs are noted for their versatility, capable of separating a broad spectrum of chiral compounds, including dansyl amino acids, barbiturates, and various pharmaceutical drugs. researchgate.netnih.gov

Below is a table summarizing various derivatized cyclodextrin stationary phases and their applications in chromatography.

Cyclodextrin DerivativeChromatographic TechniqueApplication Examples
Native β-CyclodextrinHPLCSeparation of enantiomers of dansylsulfonamide, barbiturates, and substituted phenylacetic acids. researchgate.net
Derivatized CyclodextrinsGas Chromatography (GC)Mainstream choice for GC chiral columns due to stereoselective properties and thermal stability. mdpi.com
Chemically Bonded CyclodextrinsHPLC, SFC, CECUsed in various modes (reversed-phase, normal-phase) for separating over 1000 chiral compounds. nih.govspringernature.com
Hydroxypropyl-β-CyclodextrinHPLCSeparation of various drug enantiomers.

The ability of cyclodextrins to form water-soluble inclusion complexes with nonpolar organic molecules has been harnessed for environmental remediation. They act as solubilizing agents, enhancing the extraction of persistent organic pollutants (POPs) from contaminated soil and water. This increased bioavailability can significantly improve the efficiency of remediation technologies such as soil washing, chemical oxidation, and biodegradation. epa.gov

In a process known as cyclodextrin-enhanced flushing (CDEF), aqueous solutions of cyclodextrins are used to wash contaminated soils, transferring hydrophobic contaminants from the soil matrix into the aqueous phase for subsequent treatment. Modified cyclodextrins have been successfully applied to remediate sites contaminated with substances like trichloroethylene (B50587) (TCE) and per- and polyfluoroalkyl substances (PFAS). clu-in.orgserdp-estcp.mil For instance, a novel adsorbent made from β-cyclodextrins, known as DEXSORB®, has demonstrated high capacity for sorbing PFAS from impacted groundwater. serdp-estcp.mil

Furthermore, charged cyclodextrin derivatives can be used in electrokinetic remediation, where an electric current is applied to low-permeability soil to facilitate the transport of contaminants. The cyclodextrins enhance the electromigration of both organic and inorganic pollutants, improving removal efficiency. cyclodextrinnews.com

The table below highlights examples of pollutants targeted by cyclodextrin-based remediation techniques.

Pollutant ClassSpecific Example(s)Cyclodextrin Application
Persistent Organic Pollutants (POPs)Hexachlorobenzene, PhenanthreneEnhanced electrokinetic removal from soil. cyclodextrinnews.com
Per- and polyfluoroalkyl substances (PFAS)PFOA, PFOSAdsorption from groundwater using β-cyclodextrin-based sorbents (DEXSORB®). serdp-estcp.mil
Endocrine-Disrupting CompoundsBisphenol ARemoval from water using cyclodextrin-based adsorbents. nih.gov
PharmaceuticalsVarious drug residuesAdsorption from wastewater. nih.gov
Chlorinated SolventsTrichloroethylene (TCE)Enhanced in-situ removal from groundwater.

In capillary electrophoresis (CE), cyclodextrins are widely used as chiral selectors added to the background electrolyte. scilit.com The differential interaction of enantiomers with the cyclodextrin host leads to variations in their effective electrophoretic mobility, enabling separation. nih.gov Both neutral and charged cyclodextrin derivatives are employed; charged derivatives can alter the mobility and charge-to-size ratio of the analyte-cyclodextrin complex, offering an additional mechanism for enhancing resolution. nih.gov The synergistic use of cyclodextrins with other agents, such as chiral ionic liquids, has been shown to further enhance enantioselectivity in CE systems. nih.gov

Membrane-based separation is another area where cyclodextrins are making a significant impact. Chiral covalent organic frameworks (CCOFs) incorporating β-cyclodextrin have been used to create membranes for the enantioseparation of chiral drugs like tryptophan and propranolol. researchgate.net These membranes combine the intrinsic chirality and porosity of the CCOF structure with the selective binding of cyclodextrin, offering a promising alternative to traditional chiral chromatography. researchgate.net Similarly, poly(ionic liquid) membranes blended with β-cyclodextrin have been developed for the selective separation of amino acid mixtures. researchgate.net

Exploration in Supramolecular Assemblies and Sensors (Excluding drug delivery/biomedical sensing specifics)

The principles of host-guest chemistry involving cyclodextrins are fundamental to the design of advanced supramolecular assemblies and chemical sensors. By functionalizing cyclodextrins with signaling units such as chromophores or fluorophores, researchers can create systems where the binding of a target analyte within the cyclodextrin cavity modulates the optical or electrochemical signal.

These sensors can be designed for high selectivity and sensitivity. For example, fluoroionophore/cyclodextrin complexes have been developed for the recognition of specific ions in water. researchgate.net In one such system, the dimerization of a pyrene-functionalized crown ether inside a γ-cyclodextrin cavity is selectively promoted by the binding of alkali metal ions, resulting in a distinct metal-ion-selective fluorescence emission. researchgate.net This approach has been extended to create sensors for toxic lead ions. researchgate.net

Cyclodextrins are also central to the development of enantioselective sensors. By immobilizing cyclodextrins on a solid surface, such as an electrode or a quartz crystal microbalance (QCM) chip, devices can be fabricated that preferentially recognize one enantiomer of a chiral molecule. mdpi.comnih.gov The binding event causes a measurable change in potential, current, or mass, allowing for the quantitative detection and differentiation of enantiomers. mdpi.com These supramolecular systems demonstrate the versatility of cyclodextrins in creating complex, functional architectures for chemical sensing and molecular recognition beyond the biomedical field. nih.gov

Advanced Analytical and Characterization Methodologies for Zeta Cyclodextrin Complexes

Zeta Potential Analysis in Cyclodextrin (B1172386) System Characterization

Zeta potential is a critical parameter in the characterization of cyclodextrin-based nanoparticle systems, providing insight into the stability of the formulation. It measures the magnitude of the electrostatic charge at the surface of a nanoparticle, which is indicative of the repulsive forces between adjacent, similarly charged particles in a dispersion.

Dispersion systems are generally considered stable when the zeta potential value is near or exceeds ±30 mV. Higher absolute zeta potential values suggest greater repulsion between particles, which in turn enhances stability and prevents aggregation. jneonatalsurg.com

In the context of cyclodextrin complexes, the surface charge, and therefore the zeta potential, can be influenced by the nature of the guest molecule and the type of cyclodextrin used. For instance, the encapsulation of a neutral guest molecule like geraniol (B1671447) within a β-cyclodextrin nanoparticle can result in a negative zeta potential. nih.gov In one study, the negative zeta potential of β-cyclodextrin/geraniol nanoparticles was attributed to the presence of the guest molecule, with values ranging from -19 to -21 mV. nih.gov Another study on remdesivir-hydroxypropyl-β-cyclodextrin (RDV-HPβCD) inclusion complexes reported a zeta potential of -22.4 ± 1.58 mV. biomedpharmajournal.org

The inclusion of polymers in the formulation can also affect the zeta potential. The presence of water-soluble polymers may enhance steric repulsion, leading to higher absolute zeta potential values in ternary complexes compared to their binary counterparts. scielo.br

The table below presents zeta potential values for various cyclodextrin formulations, illustrating the range of values observed in different systems.

FormulationZeta Potential (mV)Reference
β-Cyclodextrin/Geraniol Nanoparticles-19 to -21 nih.gov
Mometasone Furoate-loaded β-Cyclodextrin Nanosponges (F5)97.3 jneonatalsurg.com
Curcumin-β-Cyclodextrin-PVP Complex-13.3 ± 5.56 dergipark.org.tr
Remdesivir-HPβCD Inclusion Complex-22.4 ± 1.58 biomedpharmajournal.org
Chrysin-HPβCD-Poloxamer Ternary Complex-25.2 ± 4.1 mdpi.com
β-Cyclodextrin-4-Methyl-Umbelliferone Inclusion Complex-29.1 ± 0.9 mdpi.com

Techniques for Investigating Host-Guest Interactions in Solution and Solid State

The formation of an inclusion complex between a host cyclodextrin and a guest molecule can be confirmed and characterized by a variety of analytical techniques in both the solid state and in solution. These methods provide evidence of the non-covalent interactions and structural changes that occur upon complexation.

Differential Scanning Calorimetry (DSC) for Complex Formation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to detect changes in heat flow associated with thermal transitions in a material. In the study of cyclodextrin inclusion complexes, DSC is an invaluable tool for confirming their formation in the solid state. oatext.comnih.gov

The principle behind using DSC for this purpose is that the physical and chemical properties of a guest molecule are altered upon inclusion into the cyclodextrin cavity. This alteration is reflected in the thermal behavior of the complex. Typically, a crystalline guest molecule will exhibit a sharp endothermic peak corresponding to its melting point. oatext.commdpi.com However, when the guest molecule is successfully encapsulated within the cyclodextrin, its melting point peak often disappears, shifts to a different temperature, or becomes broader. oatext.commdpi.comnih.gov The absence of the guest molecule's melting peak in the DSC thermogram of the inclusion complex is strong evidence of complex formation. nih.govsci-hub.se

For example, a study on UC781/cyclodextrin complexes showed that the sharp endothermic peak of pure UC781 at 131°C was absent in the thermograms of the complexes. nih.gov Similarly, the formation of a remdesivir-HPβCD inclusion complex was indicated by a broad DSC thermogram peak at 72.93°C. biomedpharmajournal.org

The table below summarizes DSC findings from various studies on cyclodextrin inclusion complexes.

SystemObservationConclusionReference
Nateglinide-HPβCDDisappearance of nateglinide's melting peak.Confirmation of inclusion complex formation. rjptonline.org
Geraniol-β-CDChanges in DSC properties of β-cyclodextrin.Indication of complexation. nih.gov
S-Allylcysteine (SAC)/γCDDisappearance of the endothermic peak from SAC.Evidence of inclusion complex formation. nih.gov
UC781/MβCDAbsence of the characteristic endothermic peak of UC781.Confirmation of interaction in the solid state. nih.gov
R(+)-alpha lipoic acid (RALA)-CDDisappearance of the endothermic DSC peak of RALA.Complex formation confirmed. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Changes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying chemical bonds and functional groups in molecules. It is widely used to confirm the formation of inclusion complexes by detecting changes in the vibrational spectra of the guest molecule and/or the cyclodextrin upon complexation. nih.govoatext.comrjptonline.orgnih.gov

When a guest molecule is included in the cyclodextrin cavity, its vibrational modes can be restricted or altered due to the new microenvironment. This can lead to shifts in the position, changes in the intensity, or the disappearance of characteristic absorption bands of the guest molecule. acs.orgresearchgate.netnih.gov The FT-IR spectrum of a true inclusion complex is not simply a superposition of the spectra of the individual components. nih.gov

For instance, in the study of a β-cyclodextrin-azomethine inclusion complex, the spectrum of the complex was observed to be nearly identical to that of pure β-cyclodextrin, indicating the encapsulation of the guest molecule. researchgate.net In another study, the formation of a remdesivir-HPβCD inclusion complex was supported by a shifted FTIR spectrum. biomedpharmajournal.org

The following table presents examples of FT-IR spectral changes observed upon the formation of cyclodextrin inclusion complexes.

SystemKey Spectral ChangesInterpretationReference
Nateglinide-HPβCDAlterations in the characteristic peaks of nateglinide.Confirmation of a true inclusion complex. rjptonline.org
Miconazole-MβCDChanges in the FT-IR spectrum compared to the physical mixture.Evidence of inclusion complex formation. nih.gov
UC781/MβCDShifts in N-H stretching and bending vibrations of UC781.Indication of host-guest interaction. nih.gov
Azomethine-β-CydThe spectrum of the complex resembles that of pure β-Cyd.Encapsulation of the azomethine guest. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of cyclodextrin inclusion complexes in solution. researchgate.neticmpp.ro It provides detailed information about the geometry of the complex, the binding stoichiometry, and the specific interactions between the host and guest molecules. researchgate.netscienceasia.org

The formation of an inclusion complex leads to changes in the chemical shifts of the protons of both the cyclodextrin and the guest molecule. researchgate.net The protons located inside the cyclodextrin cavity, particularly H-3 and H-5, are most affected by the presence of the guest molecule and typically show significant chemical shift changes. nih.gov By analyzing these changes, it is possible to determine which part of the guest molecule is inserted into the cyclodextrin cavity. nih.gov

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for identifying the binding site. ROESY detects through-space correlations between protons that are in close proximity, providing direct evidence of the inclusion of the guest molecule and its orientation within the cyclodextrin cavity. nih.gov

The table below provides examples of how NMR spectroscopy has been used to characterize cyclodextrin inclusion complexes.

SystemNMR TechniqueKey FindingsReference
UC781/HPβCD2D ROESYCross-peaks between UC781 and HPβCD protons confirmed inclusion. nih.gov
Azomethine-β-Cyd¹H NMRLarge chemical shifts observed for H-3 and H-5 protons of β-Cyd. nih.gov
L-Phenylalanine-β-CD¹H NMRChemical shift changes used to calculate the stability constant. scienceasia.org
Donepezil-Me-β-CDNOESYDetected NOE correlations between donepezil (B133215) and cyclodextrin protons. mdpi.com

X-ray Diffraction (XRD) for Crystallinity and Inclusion

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state properties of materials, including cyclodextrin inclusion complexes. scispace.com It provides information about the crystallinity and crystal structure of a substance. The formation of an inclusion complex often leads to a change in the crystalline nature of the components. rjptonline.orgnih.gov

A crystalline drug will show a characteristic XRD pattern with sharp, well-defined peaks. nih.govnih.gov When an inclusion complex is formed, this pattern can change significantly. Often, the resulting complex is amorphous or has a lower degree of crystallinity, leading to the disappearance or reduction in the intensity of the guest molecule's characteristic peaks. sci-hub.sescispace.comnih.gov The appearance of a new, different diffraction pattern or a diffuse halo pattern is indicative of the formation of a new solid phase, which is the inclusion complex. scispace.comnih.gov

For example, in the characterization of a nateglinide-HPβCD complex, the distinct diffraction pattern of the complex compared to the superposition of its components confirmed its formation. rjptonline.org Similarly, the XRD pattern of a captopril-β-CD inclusion complex showed a significant decrease in crystallinity and the appearance of new peaks, suggesting the formation of a new crystalline phase. nih.gov

The table below illustrates the application of XRD in the analysis of cyclodextrin complexes.

SystemXRD ObservationConclusionReference
Nateglinide-HPβCDDiffraction pattern of the complex is distinct from the individual components.Formation of a true inclusion complex. rjptonline.org
Miconazole-MβCDAppearance of new peaks and changes in crystallinity.Formation of a new solid phase. nih.gov
Docetaxel-β-CDReduction in drug crystallinity with physical mixing and kneading; amorphous form with freeze-drying.Confirmation of inclusion complex formation. sci-hub.se
Captopril-β-CDSignificant decrease in crystallinity and appearance of new peaks.Formation of a new crystalline phase. nih.gov

Particle Size Distribution and Polydispersity Assessment in Cyclodextrin Formulations

The particle size and particle size distribution (PSD) are fundamental characteristics of cyclodextrin-based formulations, especially for nanoparticle systems. These parameters are typically measured using Dynamic Light Scattering (DLS). jneonatalsurg.commdpi.com The particle size can influence the stability, dissolution rate, and bioavailability of the encapsulated guest molecule. jneonatalsurg.com

The Polydispersity Index (PDI) is a measure of the heterogeneity of the particle sizes in a sample. A PDI value below 0.2 is generally considered to indicate a narrow and uniform particle size distribution, while values greater than 0.1 can indicate a polydisperse system. mdpi.comnih.gov A narrow PSD is often desirable for ensuring consistent product performance. jneonatalsurg.com

The particle size of cyclodextrin formulations can be influenced by several factors, including the molar ratio of the guest to the cyclodextrin and the preparation method. nih.gov For example, in a study of β-cyclodextrin/geraniol complexes, the mean particle size increased with higher concentrations of geraniol. nih.gov

The following table presents particle size and PDI data for various cyclodextrin formulations.

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Reference
β-Cyclodextrin/Geraniol Nanoparticles111 to 258- nih.gov
Mometasone Furoate-loaded β-Cyclodextrin Nanosponges (F5)131.1- jneonatalsurg.com
Curcumin-β-Cyclodextrin-PVP Complex463.6 ± 30.190.472 dergipark.org.tr
Remdesivir-HPβCD Inclusion Complex1697 ± 738.020.028 ± 0.08 biomedpharmajournal.org
Chrysin-HPβCD-Poloxamer Ternary Complex941 ± 6.40.26 ± 0.021 mdpi.com
β-Cyclodextrin-4-Methyl-Umbelliferone Inclusion Complex271.0 ± 20.50.367 ± 0.065 mdpi.com

Advanced Rheological and Colloidal Stability Assessment Methods for Zeta-Cyclodextrin Complexes

The formation of inclusion complexes between this compound and guest molecules significantly influences the rheological and colloidal properties of the resulting systems. Advanced analytical techniques are crucial for characterizing these changes, providing insights into the stability and performance of this compound-based formulations.

Rheological Characterization

The rheological behavior of this compound complexes is a critical parameter, especially in applications where flow and viscoelastic properties are important. Techniques such as rotational rheometry are employed to understand how the complexation affects the viscosity and structure of the formulation.

Research on waterborne polyurethanes (WPUs) modified with β-cyclodextrin partial nitrate (B79036) (CDPN) demonstrated that the resulting dispersions exhibit pseudoplastic (shear-thinning) behavior. mdpi.com This means their viscosity decreases as the shear rate increases, which is advantageous for applications requiring easy application with minimal energy. mdpi.com The decrease in dynamic viscosity is attributed to the disruption of intermolecular interactions between particles under shear. mdpi.com

Table 1: Rheological Properties of Waterborne Polyurethane (WPU) Dispersions Modified with β-Cyclodextrin Partial Nitrate (CDPN)

SampleCDPN Content (wt.%)Zero Shear Viscosity (Pa·s)Behavior
Sample 1.1Low>10Pseudoplastic
Sample 2.1Low>10Pseudoplastic
Sample 1.4Medium~1Pseudoplastic
Sample 2.4Medium~1Pseudoplastic
Sample 1.7High<1Pseudoplastic
Sample 2.7High<1Pseudoplastic

This table is based on data from a study on WPU dispersions modified with CDPN, illustrating the typical pseudoplastic behavior observed. mdpi.com

Studies on the interaction between hydrophobically modified alginate (HM-alginate) and cyclodextrin derivatives have also highlighted the impact on rheological properties. The addition of hydroxypropyl-beta-cyclodextrin (HP-β-CD) to HM-alginate solutions leads to a progressive decrease in viscosity as the hydrophobic associations are deactivated. researchgate.net In contrast, the use of a β-cyclodextrin polymer can strengthen gel structures by acting as tie-junctions. researchgate.net

Colloidal Stability Assessment

The colloidal stability of this compound complexes, which refers to the ability of the dispersed particles to resist aggregation, is paramount for the shelf-life and efficacy of liquid formulations. Zeta potential is a key indicator of this stability. wyatt.com

Zeta potential measures the magnitude of the electrostatic charge on the surface of the nanoparticles. nih.gov A high absolute zeta potential value (typically ≥ ±30 mV) indicates strong repulsive forces between particles, leading to a stable, monodisperse suspension. nih.govmdpi.com Conversely, low zeta potential values suggest a tendency for particles to aggregate. nih.gov

The pH of the medium significantly influences the zeta potential and, consequently, the colloidal stability. For instance, in chitosan (B1678972) nanoparticles loaded with paclitaxel/dimethyl-β-cyclodextrin inclusion complexes, the zeta potential increased from +29.8 mV to +42.9 mV as the pH decreased from 6.0 to 4.0, indicating enhanced colloidal stability in this pH range. dovepress.com

Table 2: Zeta Potential and Colloidal Stability of Various Cyclodextrin-Based Formulations

FormulationZeta Potential (mV)Stability AssessmentReference
Nanocapsules with NDIBP/cyclodextrin inclusion complexes< -30 mVGood colloidal stability due to electrostatic repulsion. sevenpublicacoes.com.br sevenpublicacoes.com.br
Chitosan NPs with paclitaxel/dimethyl-β-cyclodextrin+15.9 to +23.3 mVHigh colloidal stability. dovepress.com dovepress.com
Chitosan NPs with paclitaxel/dimethyl-β-cyclodextrin (pH 4.0-6.0)+29.8 to +42.9 mVGood colloidal stability. dovepress.com dovepress.com
Lumiracoxib-loaded β-cyclodextrin nanosponges-18.9 mVModerately stable. mdpi.com mdpi.com
Ursolic acid/β-cyclodextrin inclusion complexHigher than free Ursolic acidMore stable colloidal properties. researcher.life researcher.life
Geraniol/β-cyclodextrin inclusion complexes-19 to -21 mVStable dispersion. nih.gov nih.gov
Waterborne polyurethane dispersions with β-cyclodextrin partial nitrate-42.3 to -48.3 mVQuite stable dispersions. mdpi.com mdpi.com

It is important to note that while zeta potential is a crucial parameter, it is not the sole determinant of stability. Other factors, such as particle size, surface chemistry, and interactions between particles and the surrounding medium, also play a significant role. mdpi.com Advanced techniques like small-angle X-ray scattering (SAXS) can provide further insights into the structure and aggregation behavior of cyclodextrin complexes in suspension. acs.org For example, SAXS studies on α-cyclodextrin complexes with oligo(ethylene glycol) methyl ether methacrylate (B99206) revealed the formation of large, loose aggregates, indicating low colloidal stability under certain conditions. acs.org

Computational and Theoretical Investigations of Zeta Cyclodextrin and Its Complexes

Quantum Mechanics (QM) and Molecular Mechanics (MM) Approaches for Structure and Energy

The structural and energetic properties of ζ-cyclodextrin and its complexes are often investigated using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. researchgate.net QM methods, rooted in the principles of quantum theory, offer high accuracy in describing electronic structures, bond formations, and charge distributions, which are crucial for understanding host-guest interactions. acs.orgnih.gov Density Functional Theory (DFT) is a prominent QM method utilized for these purposes. nih.gov For instance, QM calculations can be employed to optimize the geometries of the guest molecule and the cyclodextrin (B1172386), providing insights into the most stable conformations. acs.orgnih.gov

However, the computational cost of QM methods limits their application to large systems like a fully solvated cyclodextrin complex. mdpi.com To overcome this, hybrid QM/MM methods are employed. researchgate.netnih.gov In this approach, the chemically significant part of the system, such as the guest molecule and the immediate vicinity of the cyclodextrin cavity, is treated with a high-level QM method, while the remainder of the system, including the bulk solvent, is described by a less computationally demanding MM force field. nih.govrsc.org This layered approach allows for an accurate yet feasible computation of the structure and interaction energies of large molecular assemblies. researchgate.net

Semi-empirical methods, which are less computationally intensive than ab initio QM methods, are also used, often for initial geometry optimizations before refinement with more accurate methods like DFT. mdpi.com The choice of method often involves a trade-off between accuracy and computational feasibility, with the goal of capturing the essential physics and chemistry of the system. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and stability of ζ-cyclodextrin and its inclusion complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed, time-resolved view of molecular motions and interactions. nih.govmdpi.com

MD simulations are particularly valuable for understanding the flexibility of the cyclodextrin macrocycle and how it adapts to accommodate a guest molecule. mdpi.com They can reveal the process of complex formation, the stability of the resulting host-guest complex, and the influence of the solvent environment. researchgate.net Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the compactness of the complex, and the number of hydrogen bonds to quantify specific interactions. acs.orgespublisher.com

These simulations can also provide insights into the thermodynamics of complexation by calculating binding free energies using methods like Molecular Mechanics-Poisson Boltzmann/Generalized Born Surface Area (MM-PB/GBSA). espublisher.com The information gleaned from MD simulations is crucial for understanding how factors like guest size, shape, and functional groups affect the stability and dynamics of the inclusion complex. rsc.orgmdpi.com

Table 1: Key Parameters Analyzed in MD Simulations of Cyclodextrin Complexes

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed structure and a reference structure.Indicates the stability of the complex over the simulation time. Low fluctuations suggest a stable conformation. espublisher.com
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Provides information on the compactness and overall shape of the complex. acs.org
Hydrogen Bonds The number and duration of hydrogen bonds formed between the host and guest, and with solvent molecules.Quantifies the specific interactions that contribute to the stability of the complex. acs.org
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent.Changes in SASA upon complexation can indicate the degree of guest encapsulation and changes in solubility. acs.org

Density Functional Theory (DFT) for Electronic Structure and Interaction Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and nature of interactions within ζ-cyclodextrin complexes. urfu.ruresearchgate.net DFT calculations provide detailed information about the distribution of electrons in the system, which is fundamental to understanding chemical bonding and reactivity. researchgate.net

By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the charge transfer and electronic transitions that occur upon complexation. urfu.ru The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of the complex. urfu.ru

Table 2: Applications of DFT in Analyzing Cyclodextrin Complexes

DFT ApplicationInformation ObtainedRelevance
Geometry Optimization Provides the most stable three-dimensional structure of the complex.Essential for understanding the preferred orientation of the guest within the host cavity. nih.gov
HOMO-LUMO Analysis Determines the energies of the frontier molecular orbitals and the energy gap.Offers insights into charge transfer, electronic transitions, and the reactivity of the complex. urfu.ru
Non-Covalent Interaction (NCI) Analysis Visualizes and characterizes weak interactions like van der Waals forces and hydrogen bonds.Identifies the key interactions responsible for the stability of the host-guest complex. researchgate.net
Complexation Energy Calculation Quantifies the energetic favorability of the inclusion process.Determines the strength of the binding between the host and guest. nih.gov

Thermodynamic Modeling and Prediction of Complexation Processes

Thermodynamic modeling is crucial for predicting the spontaneity and stability of the complexation process between ζ-cyclodextrin and guest molecules. researchgate.net The formation of an inclusion complex is an equilibrium process characterized by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov

Experimental techniques like isothermal titration calorimetry (ITC) can directly measure the heat changes associated with complexation, allowing for the determination of the binding constant (K), and subsequently ΔG, ΔH, and ΔS. researchgate.net Computational methods can also be used to predict these thermodynamic parameters. mdpi.com

Molecular Modeling for Host-Guest Orientation and Interaction Affinity

Molecular modeling techniques are extensively used to investigate the specific orientation of a guest molecule within the ζ-cyclodextrin cavity and to predict the affinity of their interaction. researchgate.netresearchgate.net These methods provide a three-dimensional representation of the host-guest complex at the atomic level. beilstein-journals.org

Molecular docking is a common computational technique used to predict the preferred binding mode of a guest molecule within the cyclodextrin cavity. nih.gov Docking algorithms explore various possible orientations and conformations of the guest and score them based on an energy function, identifying the most energetically favorable binding pose. espublisher.com

The results from molecular modeling can reveal which part of the guest molecule penetrates the cavity and the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.net These insights are critical for rationalizing experimental observations and for understanding the structure-activity relationship of cyclodextrin complexes. researchgate.net The binding affinity, often expressed as a binding free energy, can be calculated using various computational methods, providing a quantitative measure of the strength of the host-guest interaction. espublisher.com

Optimization Schemes for Predicting Zeta-Cyclodextrin System Characteristics

Computational optimization schemes are employed to predict and enhance the characteristics of ζ-cyclodextrin systems. semanticscholar.org These methods use mathematical and statistical models to establish relationships between various input parameters (e.g., synthesis conditions, guest properties) and the desired output characteristics of the cyclodextrin complex (e.g., encapsulation efficiency, stability). ijbiotech.commdpi.com

Techniques like Response Surface Methodology (RSM) and artificial neural networks (ANN) coupled with genetic algorithms (GA) are used to optimize preparation conditions. mdpi.comresearchgate.net For instance, RSM can be used to model the effect of variables such as temperature, stirring speed, and the ratio of host to guest on the encapsulation efficiency, allowing for the identification of optimal conditions to maximize the desired outcome. mdpi.com

These optimization schemes can significantly reduce the number of experiments required, saving time and resources. semanticscholar.org By predicting the properties of ζ-cyclodextrin systems under different conditions, these computational tools facilitate the development of cyclodextrin-based formulations with tailored characteristics for specific applications. benthamscience.com

Comparative Academic Perspectives on Zeta Cyclodextrin Within the Cyclodextrin Family

Distinguishing Structural and Functional Attributes of Zeta-Cyclodextrin (e.g., cavity size, number of glucose units)

This compound (ζ-CD) is a member of the cyclodextrin (B1172386) family, which are cyclic oligosaccharides formed by the enzymatic degradation of starch. lsbu.ac.uk While the most common and well-studied cyclodextrins are alpha- (α-), beta- (β-), and gamma- (γ-) cyclodextrins, which consist of six, seven, and eight glucose units respectively, this compound is a larger macrocycle. wikipedia.orgmdpi.com Specifically, this compound is composed of eleven α-D-glucopyranose units linked by α-1,4 glycosidic bonds. vulcanchem.comcymitquimica.com This higher number of glucose units results in a significantly larger and more flexible toroidal, or cone-shaped, structure compared to its smaller counterparts. lsbu.ac.ukmdpi.com

The defining structural feature of any cyclodextrin is its three-dimensional shape, which resembles a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.commdpi.com This unique structure allows cyclodextrins to encapsulate other, typically hydrophobic, "guest" molecules within their cavity, forming inclusion complexes. lsbu.ac.ukvulcanchem.com The size of this internal cavity is directly related to the number of glucose units in the cyclodextrin ring. rsc.org Consequently, with eleven glucose units, this compound possesses a substantially larger cavity than α-, β-, and γ-cyclodextrins.

The table below provides a comparison of the structural properties of this compound with the more common cyclodextrins.

Cyclodextrin TypeNumber of Glucose Units
Alpha (α)-Cyclodextrin 6
Beta (β)-Cyclodextrin 7
Gamma (γ)-Cyclodextrin 8
Zeta (ζ)-Cyclodextrin 11

Data sourced from multiple references. wikipedia.orgcymitquimica.com

The larger cavity size of this compound is its most significant distinguishing functional attribute. vulcanchem.com This expanded internal volume allows it to accommodate larger guest molecules that cannot fit within the cavities of the smaller, more common cyclodextrins. vulcanchem.com This capability opens up possibilities for forming inclusion complexes with a broader range of molecules, including larger drugs and biomolecules.

Comparative Analysis of Inclusion Capabilities and Selectivity with α-, β-, and γ-Cyclodextrins

The ability of a cyclodextrin to form a stable inclusion complex is highly dependent on the size and shape compatibility between the host cavity and the guest molecule. The selectivity of a cyclodextrin for a particular guest is therefore largely governed by these geometric factors.

α-Cyclodextrin , with the smallest cavity, is best suited for encapsulating small, linear aliphatic molecules or aromatic compounds with a single ring.

β-Cyclodextrin has a cavity size that is ideal for a wide variety of common drug molecules, which has led to its extensive use in the pharmaceutical industry. mdpi.com

γ-Cyclodextrin , with its larger cavity, can accommodate bulkier molecules, including some steroids and macrocycles. mdpi.com

This compound , possessing the largest cavity of the four, offers the potential to encapsulate significantly larger and more complex guest molecules. vulcanchem.com While research on the specific inclusion capabilities of this compound is less extensive than for the smaller cyclodextrins, its larger dimensions suggest a selectivity towards guest molecules that are too large for even γ-cyclodextrin. This could include larger drug compounds, peptides, or certain polymers. The formation of these inclusion complexes is driven by factors such as the release of high-energy water molecules from the hydrophobic cavity and van der Waals interactions between the host and guest. mdpi.com

The following interactive data table compares the inclusion capabilities of these cyclodextrins based on their cavity size.

CyclodextrinTypical Guest Molecule Size
α-Cyclodextrin Small molecules, single aromatic rings
β-Cyclodextrin Common drug molecules, naphthalene (B1677914) derivatives
γ-Cyclodextrin Larger molecules, steroids, macrocycles
ζ-Cyclodextrin Very large molecules, peptides, polymers (potential)

This table illustrates the general trend of increasing guest molecule size with increasing cyclodextrin cavity size.

The stability of the resulting inclusion complex is also a key factor. While a good size fit is crucial, the specific chemical interactions between the guest and the host's cavity lining also play a significant role. The larger and more flexible nature of the this compound ring may lead to different binding dynamics and stability constants compared to the more rigid, smaller cyclodextrins.

Unique Research Niches and Synergistic Opportunities for this compound in Advanced Applications

The unique structural and functional properties of this compound position it for specialized research and applications that are not accessible to the smaller cyclodextrins. Its ability to encapsulate very large molecules opens up several intriguing research niches.

One of the most promising areas is in the field of drug delivery . This compound could potentially be used to:

Encapsulate large drug molecules : Many modern therapeutic agents, such as certain anticancer drugs, peptides, and proteins, are large and often have poor water solubility. This compound could enhance their solubility and bioavailability. vulcanchem.com

Develop novel drug delivery systems : The formation of inclusion complexes with this compound could be used to create controlled-release formulations, protecting the drug from degradation and targeting its delivery to specific sites in the body. nih.govnih.gov

Furthermore, the potential for synergistic applications exists where this compound is used in combination with other cyclodextrins or polymers. For instance, a formulation could include a smaller cyclodextrin to encapsulate a small drug molecule and this compound to encapsulate a larger therapeutic agent for combination therapy. nih.gov This could lead to synergistic effects, where the combined action of the two drugs is greater than the sum of their individual effects. frontiersin.org

Another area of interest is in materials science . This compound could be used as a building block for the creation of novel supramolecular structures and polymers. researchgate.net By cross-linking this compound molecules, it may be possible to create nanosponges or hydrogels with very large pores, suitable for applications in areas such as catalysis, separation science, and environmental remediation. frontiersin.org

The unique properties of this compound also present opportunities in the development of advanced analytical techniques . Its large cavity could be exploited for the selective recognition and sensing of large biomolecules, forming the basis for new biosensors.

Future Research Directions and Emerging Paradigms for Zeta Cyclodextrin

Development of Novel and Sustainable Synthetic Methodologies for Zeta-Cyclodextrin

The limited availability of pure ζ-CD is a primary bottleneck hindering its investigation and application. Traditional enzymatic synthesis using cyclodextrin (B1172386) glucosyltransferase (CGTase) or amylomaltases often produces a complex mixture of various large-ring cyclodextrins with low yields of any specific macrocycle, making purification difficult and costly. fabad.org.trnih.govsciopen.com Future research is focused on overcoming these limitations through innovative and sustainable synthetic strategies.

Enzymatic and Bioengineering Approaches: The primary route to LRCDs is enzymatic. Amylomaltase (a 4-α-glucanotransferase) is a key enzyme that produces LRCDs through an intramolecular transglycosylation (cyclization) reaction. nih.govmdpi.com The size of the cyclodextrins produced depends heavily on the enzyme source and reaction conditions. nih.gov A significant advancement involves enhancing LRCD production by pretreating starch with a debranching enzyme, which was shown to increase the yield of LRCDs from 16% to over 31%. nih.gov Furthermore, protein engineering of CGTase has enabled the production of specific LRCDs (CD8-CD12) without the formation of smaller, more common CDs. researchgate.net

Template-Directed Synthesis: A paradigm shift in LRCD synthesis is the use of template-directed, enzyme-mediated dynamic combinatorial chemistry. acs.org This approach was successfully used to produce δ-cyclodextrin (composed of nine glucose units) on a gram scale with over 40% yield and >95% purity without chromatography. acs.org The method utilizes a "superchaotropic" dodecaborate template to selectively guide the enzymatic reaction toward the desired macrocycle. acs.org Adapting this highly selective and scalable methodology for ζ-CD would be a transformative development.

Sustainable and Green Chemistry Methodologies: Drawing from advancements in the synthesis of other cyclodextrin-based materials, future methodologies for ζ-CD will likely incorporate green chemistry principles. These include mechanochemical methods, such as twin-screw extrusion, which eliminate the need for hazardous organic solvents. nih.gov Another promising avenue is the use of natural deep eutectic solvents (NADESs), which are environmentally friendly alternatives to traditional petroleum-based solvents for producing cyclodextrin polymers. rsc.orgresearchgate.net

Synthetic MethodologyDescriptionAdvantages for ζ-CDChallenges
Engineered Enzymatic SynthesisUtilizing modified CGTases or amylomaltases to favor the production of specific large-ring cyclodextrins. researchgate.netPotentially higher selectivity and yield for ζ-CD compared to wild-type enzymes.Requires extensive protein engineering; separation from other LRCDs can still be difficult. fabad.org.tr
Template-Directed SynthesisUsing molecular templates (e.g., dodecaborate anions) to guide an enzyme-mediated dynamic library toward a single product. acs.orgOffers potential for high-purity, gram-scale production, drastically improving availability. acs.orgRequires discovery and optimization of a specific template for the 11-unit ζ-CD structure.
MechanochemistrySolvent-free synthesis (e.g., ball milling, extrusion) driven by mechanical force. nih.govbeilstein-journals.orgEliminates hazardous solvents, reduces waste, and can be a continuous process, making it highly sustainable. nih.govPrimarily developed for producing polymers (nanosponges); adaptation for discrete macrocycle synthesis is unexplored.
Green Solvent SynthesisEmploying environmentally benign solvents like Natural Deep Eutectic Solvents (NADESs) for polymerization reactions. rsc.orgunito.itReduces environmental impact and aligns with sustainable industrial practices.Mainly applicable for creating ζ-CD-based polymers rather than the pure macrocycle itself.

Exploration of Unconventional Host-Guest Systems and Complexation Mechanisms

The host-guest chemistry of LRCDs like ζ-CD is described as largely unexplored, primarily due to their limited availability. rsc.orgresearchgate.net The large and flexible cavity of ζ-CD is expected to accommodate guest molecules of a size and complexity that are inaccessible to smaller CDs.

Novel Guest Molecules: Recent breakthroughs have identified the first high-affinity guest molecules for LRCDs. Dodecaborate anions (B₁₂X₁₂²⁻) have been shown to bind with constants between 10⁴–10⁶ M⁻¹, a significant finding that opens the door for developing new applications based on tight binding. rsc.orgresearchgate.net Another area of immense potential is the complexation of nanosized inorganic ions. A 2024 study investigated the host-guest complexes formed between Keggin-type polyoxometalates and a series of CDs, including ζ-CD, using ion mobility spectrometry-mass spectrometry and molecular dynamics simulations. rsc.org This highlights the capability of LRCDs to encapsulate large, functional inorganic clusters.

Complexation Mechanisms: Unlike the relatively rigid, truncated cone shape of smaller CDs, LRCDs are significantly more flexible. mdpi.com This flexibility can lead to conformational changes upon guest binding, but it may also decrease the stability of the resulting inclusion complexes compared to those formed with β-CD. mdpi.com The binding process is driven by factors including the size match between the host and guest, as well as noncovalent interactions such as van der Waals forces and hydrophobic interactions. researchgate.net Understanding how the conformational dynamics of the ζ-CD macrocycle influence guest recognition and binding affinity is a key area for future research.

Integration of this compound into Multifunctional Hybrid Materials

The integration of cyclodextrins into larger material architectures is a well-established strategy for creating functional and intelligent systems. nih.govnih.gov While most research has utilized α-, β-, and γ-CD, the unique properties of ζ-CD offer new possibilities for materials science. By covalently attaching or non-covalently assembling ζ-CD units onto polymers, nanoparticles, or surfaces, hybrid materials with tailored recognition capabilities can be developed. mdpi.comfrontiersin.org

The larger cavity of ζ-CD would enable these hybrid materials to interact with and respond to a different class of molecules than existing CD-based materials. Potential applications include:

High-Capacity Sorbents: Developing ζ-CD-based polymers (nanosponges) for the removal of large contaminants from water.

Biomedical Platforms: Functionalizing nanoparticles with ζ-CD to create delivery systems for large therapeutic molecules like proteins or nucleic acids. nih.gov

Advanced Sensors: Creating sensor surfaces modified with ζ-CD for the specific detection of large biological markers or complex organic molecules.

The ability to chemically modify the numerous external hydroxyl groups of the ζ-CD molecule provides a versatile platform for covalently linking it to other materials, creating robust and multifunctional systems for diverse applications. nih.govmdpi.com

Advanced Computational Design and Predictive Modeling for De Novo this compound Applications

Given the challenges in synthesizing and experimentally screening ζ-CD systems, computational methods are indispensable for accelerating research and designing new applications from the ground up (de novo). Molecular modeling techniques provide powerful insights into the structure, dynamics, and thermodynamics of host-guest interactions.

Molecular Dynamics (MD) and Conformational Analysis: MD simulations are crucial for understanding the dynamic nature of the large and flexible ζ-CD macrocycle. acs.orgnih.gov Coupled with Principal Component Analysis (PCA), MD can reveal the dominant conformational motions and representative geometries of the ring, which is essential for predicting its binding behavior. acs.orgnih.govacs.org Such simulations have already been applied to study the complexation of ζ-CD with large inorganic ions, demonstrating their predictive power. rsc.org

Predictive Modeling and Machine Learning: For smaller CDs, machine learning (ML) models have been successfully developed to predict the binding free energy (ΔG°) of host-guest complexes with high accuracy. researchgate.net These models use molecular descriptors of the host and guest to forecast complexation performance. nih.govsemanticscholar.org Applying these data-driven approaches to ζ-CD could enable rapid virtual screening of thousands of potential guest molecules, identifying promising candidates for applications in drug delivery, environmental remediation, or materials science long before undertaking costly and difficult synthesis. nih.govmdpi.com

Computational MethodPredicted Property / ApplicationRelevance for ζ-Cyclodextrin
Molecular DockingPredicts the preferred binding pose and estimates the binding affinity of a guest molecule within the ζ-CD cavity. mdpi.comEnables rapid virtual screening of large compound libraries to identify potential guests.
Molecular Dynamics (MD) SimulationCalculates binding free energy; reveals the conformational changes and stability of the host-guest complex over time. rsc.orgfrontiersin.orgProvides a detailed understanding of the binding mechanism and the role of ζ-CD's flexibility.
Principal Component Analysis (PCA)Analyzes MD trajectories to identify the most significant collective motions of the macrocycle's atoms. nih.govCharacterizes the inherent flexibility and conformational landscape of the large ζ-CD ring.
Machine Learning (ML) / QSPRPredicts thermodynamic properties (ΔG°, ΔH°, TΔS°) based on quantitative structure-property relationships (QSPR). nih.govAllows for high-throughput prediction of binding affinities for novel or hypothetical guests, guiding experimental efforts.

Addressing Scalability and Research Translation Challenges in this compound Science

The transition of ζ-CD from a laboratory curiosity to a widely used functional material faces significant hurdles related to production scalability and research translation. The primary challenge remains the lack of a robust, large-scale synthesis method that can produce ζ-CD in high purity and at a reasonable cost. sciopen.com Enzymatic processes, the current standard, are hindered by low yields and the generation of complex product mixtures that require laborious and inefficient purification techniques like column chromatography. fabad.org.trnih.gov

These production difficulties create a cascade of downstream challenges:

Limited Research: The high cost and low availability of pure ζ-CD restrict its use to a small number of specialized research groups, slowing the pace of discovery.

Barriers to Commercialization: Without a scalable and economically viable production process, industrial applications in fields like pharmaceuticals, food science, or materials are not feasible. nanomedicine-rj.commdpi.com

Regulatory Hurdles: Introducing any new compound for commercial use, particularly in pharmaceutical or food applications, requires extensive toxicological and safety data, which cannot be generated without access to significant quantities of the material. semanticscholar.org

The future of ζ-CD science hinges on solving this central production challenge. The development of template-directed synthesis or highly selective engineered enzymes represents the most promising path forward. researchgate.netacs.org Overcoming this bottleneck will be the catalyst needed to translate the theoretical potential of ζ-CD into practical, real-world applications.

Q & A

Q. What are the primary methods for synthesizing and purifying ζ-cyclodextrin (CD11), and how do these methods impact its structural integrity?

ζ-Cyclodextrin is synthesized via enzymatic hydrolysis of starch using α-amylase, followed by chromatographic separation. The purity and structural integrity of CD11 depend on the choice of column (e.g., gel permeation chromatography) and elution parameters. X-ray crystallography confirms its cyclic structure with 11 glucose units and hydroxyl group orientation . Post-synthesis, techniques like reverse-phase HPLC are critical for removing linear oligosaccharide contaminants, which can interfere with inclusion complex formation .

Q. Which analytical techniques are most effective for characterizing ζ-cyclodextrin inclusion complexes?

Key techniques include:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Ka) and stoichiometry by measuring heat changes during host-guest interactions .
  • Nuclear Magnetic Resonance (NMR) : Resolves spatial arrangements of guest molecules within the CD11 cavity via chemical shift perturbations .
  • X-ray Diffraction (XRD) : Provides crystallographic evidence of inclusion geometry .
  • Dynamic Light Scattering (DLS) : Assesses colloidal stability of complexes in aqueous media .

Q. How does ζ-cyclodextrin enhance drug solubility, and what are its limitations in hydrophobic compound formulations?

CD11 increases solubility via hydrophobic interactions between its cavity and nonpolar drug molecules. However, efficacy depends on the guest molecule’s size (optimal diameter: 5–8 Å) and log P values. Polar functional groups on the drug may reduce affinity due to mismatched hydrophobicity . Limitations include incomplete complexation for highly lipophilic drugs (log P > 5) and pH-dependent stability in gastrointestinal environments .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on ζ-cyclodextrin’s inclusion efficiency across different experimental conditions?

Discrepancies often arise from variations in temperature, solvent polarity, and guest-host molar ratios. For example, ITC data may show higher Ka values in aqueous buffers than in organic-aqueous mixtures due to reduced hydrophobic driving forces. Standardizing protocols (e.g., fixed pH, controlled ionic strength) and validating results with multiple techniques (e.g., NMR + ITC) improve reproducibility .

Q. What strategies optimize ζ-cyclodextrin-based drug delivery systems for targeted release in vivo?

Advanced approaches include:

  • Chemical Modification : Sulfated or carboxylated CD11 derivatives enhance binding to heparin-binding growth factors or cellular receptors .
  • Polymer Conjugation : Covalent attachment to PEG or chitosan improves circulation time and mucoadhesion .
  • Stimuli-Responsive Complexes : pH- or enzyme-sensitive linkers enable site-specific release (e.g., tumor microenvironments) .

Q. What computational models are most reliable for predicting ζ-cyclodextrin-guest interactions?

Molecular dynamics (MD) simulations using force fields like CHARMM or GROMACS accurately model binding energetics. Density Functional Theory (DFT) predicts electronic interactions in smaller systems, while machine learning algorithms (e.g., Random Forest) correlate structural descriptors (e.g., guest polarity, cavity volume) with experimental Ka values .

Methodological Considerations

Q. How should researchers design experiments to assess ζ-cyclodextrin’s cytotoxicity and biocompatibility?

  • In Vitro : Use immortalized cell lines (e.g., Caco-2, HEK293) for MTT assays at CD11 concentrations ≤10 mM, accounting for osmolarity effects .
  • In Vivo : Conduct acute toxicity studies in rodents (OECD Guideline 423) with histopathological evaluation of renal and hepatic tissues .
  • Control Experiments : Compare CD11 with native cyclodextrins (α, β, γ) to isolate size-specific effects .

Q. What are the best practices for validating ζ-cyclodextrin’s role in stabilizing labile compounds during storage?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Pair with spectroscopic methods (FTIR, Raman) to detect structural changes in the guest molecule .

Data Contradiction Analysis

Q. Why do some studies report negligible therapeutic efficacy of CD11-drug complexes despite high in vitro binding constants?

Potential factors include:

  • Biological Barriers : Serum proteins (e.g., albumin) competitively displace guests from CD11’s cavity .
  • Rapid Renal Clearance : Unmodified CD11 (MW ~1,783 Da) is excreted faster than larger derivatives, reducing bioavailability .
  • Inadequate Dosing : Suboptimal CD11:drug ratios in vivo vs. in vitro conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.